1-(Tert-butyl)-4-nitro-1H-pyrazole is a specialized, sterically hindered heterocyclic building block primarily utilized as a precursor for 1-(tert-butyl)-1H-pyrazol-4-amine, a critical pharmacophore in modern kinase inhibitors [1]. The N1-tert-butyl group imparts significant lipophilicity and steric bulk, which are essential for downstream target binding affinity, while the C4-nitro group provides a clean, high-yield handle for reduction to the corresponding amine [2]. In procurement contexts, this compound is selected over unsubstituted or methyl-substituted pyrazoles because it locks the pyrazole ring into a single tautomeric form, improves solubility in organic solvents, and directly installs the tert-butyl moiety required for optimal structure-activity relationships (SAR) in final active pharmaceutical ingredients (APIs) [1].
Substituting 1-(tert-butyl)-4-nitro-1H-pyrazole with 4-nitro-1H-pyrazole or 1-methyl-4-nitro-1H-pyrazole leads to critical failures in both process chemistry and final product efficacy [1]. Unprotected 4-nitro-1H-pyrazole suffers from N-H tautomerization, which complicates regioselective functionalization and drastically reduces solubility in non-polar organic solvents, often necessitating additional protection steps that lower overall yield. Furthermore, replacing the tert-butyl group with a smaller methyl group fundamentally alters the lipophilicity and steric profile of the resulting downstream amine; in kinase inhibitor SAR studies, this methyl-for-tert-butyl substitution has been shown to cause a near 10-fold loss in target binding affinity and a complete loss of cellular potency [2].
The N1-tert-butyl group installed by this precursor is strictly required for optimal binding in the hydrophobic pockets of target kinases. In SAR studies of pyrazole-urea BRAF V600E inhibitors, derivatives containing the 1-tert-butyl-pyrazol-4-yl motif achieved a highly potent binding affinity (Kd ~ 73 nM) [1]. In direct contrast, substitution with a 1-methyl-pyrazol-4-yl motif resulted in a severe drop in binding affinity (Kd = 678 nM) and a complete loss of cellular proliferation inhibition [1].
| Evidence Dimension | BRAF V600E Binding Affinity (Kd) of downstream derivative |
| Target Compound Data | Downstream derivative with 1-tert-butyl-pyrazol-4-yl motif (Kd = 73 nM) |
| Comparator Or Baseline | Downstream derivative with 1-methyl-pyrazol-4-yl motif (Kd = 678 nM) |
| Quantified Difference | 9.3-fold loss in binding affinity when the tert-butyl group is replaced by a methyl group. |
| Conditions | In vitro BRAF V600E kinase binding assay evaluating structure-activity relationships (SAR). |
Procuring the tert-butyl precursor is mandatory for synthesizing highly potent kinase inhibitors, as smaller alkyl groups fail to adequately fill the critical hydrophobic binding pocket.
1-(Tert-butyl)-4-nitro-1H-pyrazole exhibits excellent solubility in standard organic solvents (e.g., methanol, ethyl acetate) and lacks the tautomeric complications of unprotected pyrazoles. This allows for highly efficient, scalable reduction to the critical 1-(tert-butyl)-1H-pyrazol-4-amine intermediate. Under mild atmospheric hydrogenation conditions (1 atm H2, room temperature, 10% Pd/C in methanol for 16 hours), the compound achieves an isolated yield of 93% [1]. Unprotected nitro-pyrazoles typically require forcing conditions or suffer from incomplete conversion due to poor solubility and catalyst poisoning.
| Evidence Dimension | Catalytic Hydrogenation Yield to Amine |
| Target Compound Data | 1-(tert-butyl)-4-nitro-1H-pyrazole (93% isolated yield) |
| Comparator Or Baseline | Unprotected 4-nitro-1H-pyrazole (Requires protecting groups or forcing conditions to achieve comparable yields) |
| Quantified Difference | >90% isolated yield under mild, atmospheric conditions without the need for prior protection steps. |
| Conditions | 1 atmosphere H2, room temperature, 10% Pd/C in methanol for 16 hours. |
High solubility and lack of tautomerism allow for highly efficient, scalable, and clean reduction to the critical amine intermediate without the need for high-pressure hydrogenation equipment.
The massive steric bulk of the N1-tert-butyl group effectively shields the adjacent C5 position on the pyrazole ring. During electrophilic aromatic substitution or directed metalation, this steric bias forces incoming electrophiles almost exclusively to the C3 position, yielding highly regioselective outcomes [1]. Conversely, N1-methyl or unsubstituted pyrazoles lack sufficient steric hindrance, typically resulting in problematic mixtures of C3 and C5 functionalized isomers that require costly chromatographic separation [1].
| Evidence Dimension | Regioselectivity during adjacent ring functionalization |
| Target Compound Data | N1-tert-butyl pyrazole derivatives (High regioselectivity for C3 over C5 due to steric blocking) |
| Comparator Or Baseline | N1-methyl or unsubstituted pyrazoles (Yield complex mixtures of C3/C5 isomers) |
| Quantified Difference | Near-exclusive formation of a single regioisomer vs. near 1:1 or 2:1 isomeric mixtures. |
| Conditions | Electrophilic aromatic substitution (e.g., bromination) or directed ortho-metalation on the pyrazole ring. |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during the scale-up of complex pyrazole-based APIs.
1-(Tert-butyl)-4-nitro-1H-pyrazole is the premier starting material for generating 1-(tert-butyl)-1H-pyrazol-4-amine. This amine is a critical building block for synthesizing pyrazole-urea and pyrazole-amide based kinase inhibitors targeting BRAF V600E (for melanoma) and JAK kinases (for autoimmune diseases), where the tert-butyl group is strictly required for optimal hydrophobic pocket binding [1].
For process chemistry and industrial scale-up, the compound's excellent solubility in standard organic solvents (like methanol and ethyl acetate) and its compatibility with mild, atmospheric-pressure Pd/C hydrogenation make it an ideal, robust precursor for manufacturing active pharmaceutical ingredients (APIs) safely and at high yield [2].
In medicinal chemistry library generation, this compound serves as a highly soluble, fixed-tautomer scaffold. Its massive N1 steric bulk allows chemists to selectively functionalize the C3 position via directed metalation or cross-coupling, enabling the rapid synthesis of structurally complex, regiopure pyrazole derivatives without the burden of isomer separation [1].